REACTION_CXSMILES
|
[Cl:1][C:2]1[S:3][C:4]([CH2:7]Cl)=[CH:5][N:6]=1.[CH3:9][NH2:10]>C(O)C>[Cl:1][C:2]1[S:3][C:4]([CH2:7][NH:10][CH3:9])=[CH:5][N:6]=1
|
Name
|
|
Quantity
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5 g
|
Type
|
reactant
|
Smiles
|
ClC=1SC(=CN1)CCl
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Name
|
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
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Setpoint
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20 °C
|
Type
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CUSTOM
|
Details
|
the mixture agitated
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was heated
|
Type
|
TEMPERATURE
|
Details
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under reflux for 2 hours
|
Duration
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2 h
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by evaporation under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was added to a mixture of dichloromethane (150 ml) and aqueous sodium hydroxide (2N, 50 ml)
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
CUSTOM
|
Details
|
the aqueous phase was removed
|
Type
|
ADDITION
|
Details
|
Further aqueous sodium hydroxide (2N, 50 ml) was added to the organic phase
|
Type
|
WASH
|
Details
|
washed with dichloromethane (50 ml)
|
Type
|
CUSTOM
|
Details
|
The dichloromethane product so obtained
|
Type
|
WASH
|
Details
|
washed with saturated brine (100 ml)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1SC(=CN1)CNC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |